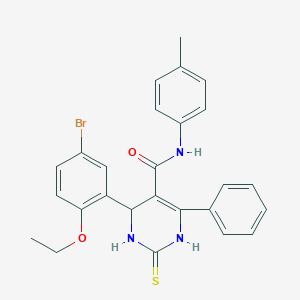![molecular formula C19H16BrNO5S B306252 ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate, also known as compound 1, is a synthetic molecule with potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been shown to possess anti-inflammatory and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. Additionally, this compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and have been linked to cancer progression.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a role in inflammation. Additionally, this compound 1 has been shown to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 in lab experiments is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, its synthetic nature makes it easier to produce in large quantities compared to natural ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoates. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1. One direction is to further explore its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, further studies could investigate the mechanism of action of this compound 1 and its effects on other enzymes and pathways involved in inflammation and cancer progression. Finally, research could also focus on improving the solubility of this compound 1 to make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 involves a multi-step process that starts with the reaction of 3-bromobenzaldehyde with furfural to form the intermediate 5-(3-bromophenyl)furan-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring, followed by a cyclization reaction with ethyl acetoacetate to form the final product, this compound 1.
Applications De Recherche Scientifique
Compound 1 has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C19H16BrNO5S |
|---|---|
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
ethyl 2-[(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C19H16BrNO5S/c1-3-25-18(23)11(2)21-17(22)16(27-19(21)24)10-14-7-8-15(26-14)12-5-4-6-13(20)9-12/h4-11H,3H2,1-2H3/b16-10+ |
Clé InChI |
IXXPZHRYVNLWIZ-MHWRWJLKSA-N |
SMILES isomérique |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Br)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Br)SC1=O |
SMILES canonique |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Br)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306188.png)
![2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B306189.png)
amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306190.png)